molecular formula C16H16ClN3 B11438874 N-(2-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine

N-(2-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine

Cat. No.: B11438874
M. Wt: 285.77 g/mol
InChI Key: DSHDKTGBGWHISF-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine: is a chemical compound that belongs to the benzimidazole class. This compound is characterized by the presence of a 2-chlorobenzyl group attached to the nitrogen atom of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Alkylation: The benzimidazole core is then alkylated with ethyl halides to introduce the ethyl group at the nitrogen position.

    N-(2-chlorobenzyl) Substitution: The final step involves the substitution of the benzimidazole nitrogen with a 2-chlorobenzyl group using 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: N-(2-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine can undergo nucleophilic substitution reactions, especially at the benzylic position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Benzylic alcohols or ketones.

    Reduction: Amines.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: N-(2-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. It is also studied for its potential in treating neurological disorders.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

  • N-(2-fluorobenzyl)-1-ethyl-1H-benzimidazol-5-amine
  • N-(2-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine
  • N-(2-iodobenzyl)-1-ethyl-1H-benzimidazol-5-amine

Comparison: N-(2-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine is unique due to the presence of the 2-chlorobenzyl group, which imparts specific chemical and biological properties. Compared to its fluorinated, brominated, and iodinated analogs, the chlorinated compound may exhibit different reactivity and potency in biological assays. The choice of halogen can influence the compound’s lipophilicity, electronic properties, and overall biological activity.

Properties

Molecular Formula

C16H16ClN3

Molecular Weight

285.77 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-ethylbenzimidazol-5-amine

InChI

InChI=1S/C16H16ClN3/c1-2-20-11-19-15-9-13(7-8-16(15)20)18-10-12-5-3-4-6-14(12)17/h3-9,11,18H,2,10H2,1H3

InChI Key

DSHDKTGBGWHISF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3Cl

solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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